![molecular formula C13H11N3 B1471112 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803599-43-0](/img/structure/B1471112.png)
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
Overview
Description
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with a fused imidazopyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic significance. This compound has been found to play a crucial role in various disease conditions, including central nervous system disorders, digestive system issues, cancer, and inflammation .
Molecular Structure Analysis
The molecular structure of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine consists of a fused imidazole ring and a pyridine moiety. The compound’s isomeric forms include imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. Notably, these structures exhibit diverse biological activities, including GABA A receptor agonism, proton pump inhibition, and aromatase inhibition .
Chemical Reactions Analysis
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine can participate in various chemical reactions. Its reactivity may impact cellular pathways relevant to cancer cells, immune system components, and carbohydrate metabolism enzymes. Further studies are needed to explore specific reactions and their implications .
Scientific Research Applications
Cardiovascular Disease Treatment
Compounds similar to “1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine”, such as 1,4-dihydropyridines (1,4-DHPs), are well known as Ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases , including hypertension .
Chemotherapeutic Agents
1,4-dihydropyridines have been studied as chemotherapeutic agents, such as multi-drug-resistance (mdr) reversal in tumor cells . The further study of N-substituted DHP skeleton proved to be important for mdr reversal in tumor cells .
Immunomodulating Compounds
1,4-dihydropyridines have potential immunomodulating effects . This makes them valuable in the development of drugs that can modulate the immune response.
Antitubercular Compounds
1,4-dihydropyridines have also been studied as potential antitubercular compounds . This opens up possibilities for the development of new treatments for tuberculosis.
Antileishmanial Activity
Pyrazole-bearing compounds, which are structurally similar to “1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine”, are known for their potent antileishmanial activities . This suggests potential applications in the treatment of leishmaniasis.
Antimalarial Activity
The same pyrazole derivatives have also shown potent antimalarial activities . This indicates potential applications in the development of antimalarial drugs.
properties
IUPAC Name |
1-(4-methylphenyl)imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLLMFKOIOFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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